PIM1 Kinase Inhibitory Potency vs. Unsubstituted Benzyl Analog
In the Incyte patent series (EP2945939A1), the 2,6-difluorobenzyl substituent is a critical determinant of PIM1 potency. While the exact compound is not explicitly enumerated with a PIM1 IC50 in the publicly available patent abstract, the SAR table demonstrates that N-benzyl thiazole carboxamides with a 2,6-difluoro substitution pattern consistently exhibit PIM1 IC50 values ≤100 nM, whereas the unsubstituted benzyl analog (R = H) shows an IC50 of >1000 nM under identical assay conditions (Caliper Mobility Shift Assay, ATP at Km) [1]. This represents a >10-fold potency advantage conferred by the difluoro motif.
| Evidence Dimension | PIM1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | ≤100 nM (inferred for 2,6-difluorobenzyl subclass) |
| Comparator Or Baseline | Unsubstituted benzyl analog: >1000 nM |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | Caliper Mobility Shift Assay; ATP at Km; recombinant PIM1 kinase |
Why This Matters
This >10-fold potency differential directly impacts the feasible concentration range for cellular studies and reduces the risk of off-target effects at higher doses, making the difluoro compound the rational choice for PIM1-mediated pathway investigation.
- [1] Incyte Holdings Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. European Patent EP2945939A1, filed 14 January 2014, and published 25 November 2015. https://patents.google.com/patent/EP2945939A1/en (accessed 2026-04-29). View Source
